molecular formula C14H12N2O2S B3022353 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione CAS No. 681837-50-3

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B3022353
CAS No.: 681837-50-3
M. Wt: 272.32 g/mol
InChI Key: LQAPQYAWYVZSPK-UHFFFAOYSA-N
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Description

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling of the Thiazole and Indole Rings: The final step involves coupling the thiazole and indole rings through a suitable linker, such as an ethyl group, using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidines or indolines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Cyclization: Cyclization reactions often require the use of strong acids or bases and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or indolines.

Scientific Research Applications

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and antifungal properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and dyes.

Comparison with Similar Compounds

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione can be compared with other similar compounds, such as:

    1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-3-carboxaldehyde: This compound has a similar structure but with an aldehyde group instead of a dione.

    1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-diol: This compound has hydroxyl groups instead of a dione.

    This compound derivatives: Various derivatives can be synthesized by modifying the substituents on the indole or thiazole rings.

The uniqueness of this compound lies in its specific combination of the indole and thiazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-12(19-8-15-9)6-7-16-11-5-3-2-4-10(11)13(17)14(16)18/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAPQYAWYVZSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215246
Record name 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681837-50-3
Record name 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681837-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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